molecular formula C12H14N6O2 B12493172 N'-Benzyl-N-methyl-5-nitro-pyrimidine-2,4,6-triamine

N'-Benzyl-N-methyl-5-nitro-pyrimidine-2,4,6-triamine

Cat. No.: B12493172
M. Wt: 274.28 g/mol
InChI Key: RHILCTGZYTXVQH-UHFFFAOYSA-N
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Description

N4-benzyl-N2-methyl-5-nitropyrimidine-2,4,6-triamine is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with benzyl, methyl, and nitro groups

Properties

Molecular Formula

C12H14N6O2

Molecular Weight

274.28 g/mol

IUPAC Name

4-N-benzyl-2-N-methyl-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C12H14N6O2/c1-14-12-16-10(13)9(18(19)20)11(17-12)15-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H4,13,14,15,16,17)

InChI Key

RHILCTGZYTXVQH-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=C(C(=N1)NCC2=CC=CC=C2)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-benzyl-N2-methyl-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by the introduction of benzyl and methyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of N4-benzyl-N2-methyl-5-nitropyrimidine-2,4,6-triamine may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N4-benzyl-N2-methyl-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

N4-benzyl-N2-methyl-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N4-benzyl-N2-methyl-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N2-benzyl-N4-methyl-5-nitropyrimidine-2,4,6-triamine
  • N4-benzyl-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine

Uniqueness

N4-benzyl-N2-methyl-5-nitropyrimidine-2,4,6-triamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties compared to similar compounds

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